molecular formula C12H22O3 B1625850 2,2-Dimethylbutanoic anhydride CAS No. 29138-64-5

2,2-Dimethylbutanoic anhydride

Cat. No. B1625850
CAS RN: 29138-64-5
M. Wt: 214.3 g/mol
InChI Key: IENNOUHEKVPMRP-UHFFFAOYSA-N
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Description

2,2-Dimethylbutanoic anhydride, also known as 2,2-Dimethylbutyric anhydride, is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylbutanoic anhydride consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

While specific reactions involving 2,2-Dimethylbutanoic anhydride were not found in the search results, anhydrides generally react with alcohols to form esters and with amines to form amides .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of related compounds such as dimethylboric anhydride has been investigated, highlighting the significance of 2,2-dimethylbutanoic anhydride in studying molecular configurations and interactions (Gunderson & Vahrenkamp, 1976).

Synthesis of Complex Compounds

2,2-Dimethylbutanoic anhydride plays a crucial role in the synthesis of various complex organic compounds. For instance, it's used in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, demonstrating its utility in organic synthesis and compound formation (Powell et al., 1978).

Material Science and Chemical Vapor Deposition

In the field of material science, the reaction of 2,2-dimethylbutanoic anhydride with zirconium tetrachloride has been studied. This reaction is important for creating inorganic materials by chemical vapor deposition, indicating its significance in advanced material synthesis (Makhaev & Petrova, 2018).

Polymer Science

The compound is used in polymer science, particularly in the synthesis of polymethacrylates. This illustrates its role in developing new polymeric materials with specific properties (Keah & Rae, 1993).

properties

IUPAC Name

2,2-dimethylbutanoyl 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-7-11(3,4)9(13)15-10(14)12(5,6)8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENNOUHEKVPMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC(=O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541983
Record name 2,2-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylbutanoic anhydride

CAS RN

29138-64-5
Record name 2,2-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Herter, B Föhlisch - Chemische Berichte, 1982 - Wiley Online Library
Dehydrobromination of γ‐Bromo‐β‐oxonitriles. Formation of α,β‐Unsaturated Nitriles by Decarbonylation of Cyanocyclopropanone Intermediates The title reaction was observed with …

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